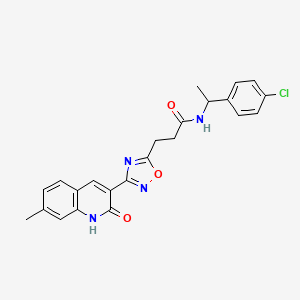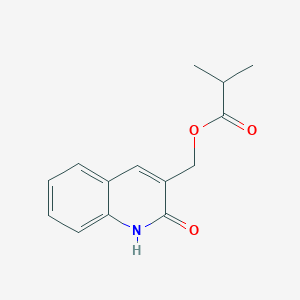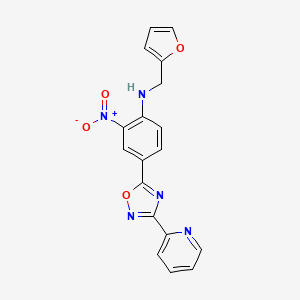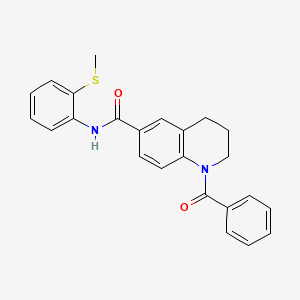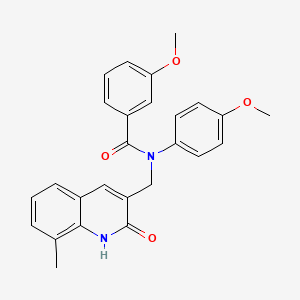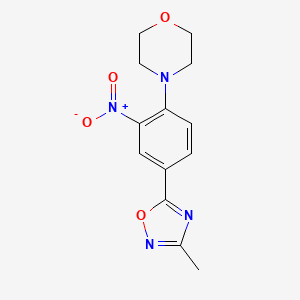
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as MORPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. In agriculture, it has been found to have insecticidal properties and has been studied for its potential use as a pesticide. In material science, it has been found to have optical properties and has been studied for its potential use in the fabrication of organic electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. It has also been found to have insecticidal properties and to inhibit the growth of certain plant pathogens. In addition, it has been found to have optical properties and to exhibit fluorescence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its potential applications in various fields. It has been found to have anti-tumor and insecticidal properties, and to exhibit optical properties. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One direction is to further investigate its potential use in cancer treatment and to understand its mechanism of action. Another direction is to study its potential use as a pesticide and to understand its insecticidal properties. In addition, further research is needed to fully understand its optical properties and to investigate its potential use in the fabrication of organic electronic devices.
Conclusion:
In conclusion, 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to investigate its future directions.
Métodos De Síntesis
The synthesis of 4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine involves the reaction of 4-(2-nitrophenyl)morpholine with 3-methyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Propiedades
IUPAC Name |
4-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-9-14-13(21-15-9)10-2-3-11(12(8-10)17(18)19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMXWCBHFYHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

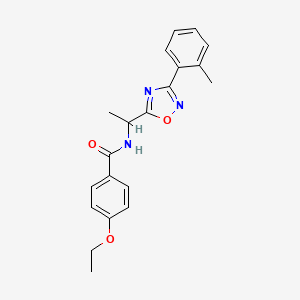
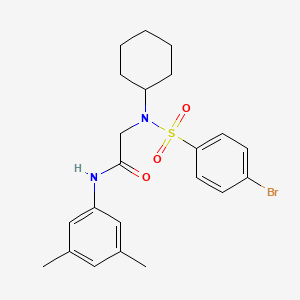
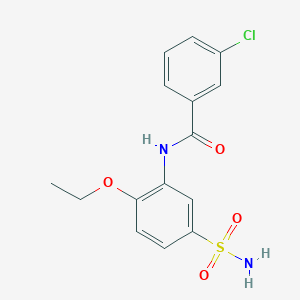
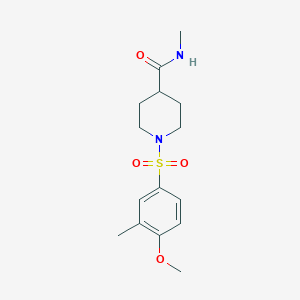
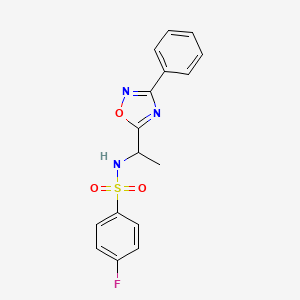

![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
